Tenofovir alafenamide
Overview
Description
Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor used primarily for the treatment of chronic hepatitis B virus infection and HIV-1 infection. It is a prodrug of tenofovir, designed to improve renal safety and enhance antiviral efficacy compared to its predecessor, tenofovir disoproxil fumarate .
Mechanism of Action
Target of Action
Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the reverse transcriptase enzymes of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) . These enzymes play a crucial role in the replication of these viruses, making them key targets for antiviral therapy .
Mode of Action
this compound is a prodrug, which means it is metabolized into its active form, tenofovir, inside the body . Once activated, tenofovir inhibits viral polymerase, causing chain termination and inhibiting viral synthesis . This effectively prevents the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Biochemical Pathways
this compound is metabolized to tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This process involves the action of host enzymes, including cathepsin A (CatA) and carboxylesterase 1 (Ces1), which play a pivotal role in the intracellular activation of this compound .
Pharmacokinetics
this compound is characterized by low systemic levels but high intracellular concentrations . This allows it to deliver more of the active drug to the site of action (i.e., infected cells), while reducing exposure to the rest of the body . This results in a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . It has been reported that this compound shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance .
Result of Action
The action of this compound results in a reduction of viral load in patients with HIV or HBV . This can slow the progression of the disease and reduce the risk of transmission . In addition, this compound has been shown to have less impact on renal function and bone mineral density compared to other antivirals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Furthermore, individual patient factors such as age, weight, and the presence of other health conditions can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Tenofovir alafenamide interacts with various enzymes and proteins. It is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate . This active metabolite acts as a potent HIV-1 reverse transcriptase inhibitor and an obligatory chain terminator of viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It provides liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing the systematic exposure of tenofovir . Thus, the oral dose can be lowered substantially from 300 mg of tenofovir disoproxil fumarate to 25 mg of this compound daily .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study evaluating a long-acting this compound subdermal implant for HIV prophylaxis, the devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied and contrasted in two models spanning the extremes of the body weight spectrum .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial. As a prodrug of tenofovir, it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells , indicating its subcellular localization.
Preparation Methods
The synthesis of tenofovir alafenamide involves several key steps. Initially, PMPA (tenofovir) undergoes a chlorination reaction with agents such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method to yield this compound . The reactions are typically carried out in an organic solvent at temperatures ranging from -30 to -20°C in the presence of an organic base . This method is suitable for industrial production due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Tenofovir alafenamide undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving its phosphonate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically intermediates or active metabolites like tenofovir diphosphate .
Scientific Research Applications
Tenofovir alafenamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with various enzymes.
Medicine: this compound is a key component in the treatment of chronic hepatitis B and HIV-1 infections.
Comparison with Similar Compounds
Tenofovir alafenamide is often compared to tenofovir disoproxil fumarate and entecavir:
Tenofovir Disoproxil Fumarate: Both compounds are prodrugs of tenofovir, but this compound has improved renal safety and higher intracellular concentrations of the active metabolite
Entecavir: While entecavir is also used to treat hepatitis B, this compound has a higher barrier to resistance and better distribution in lymphoid tissues.
These comparisons highlight the unique advantages of this compound, particularly in terms of safety and efficacy .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-CAQYMETFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958941 | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
379270-37-8, 383365-04-6 | |
Record name | Tenofovir alafenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Alafenamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-7339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ALAFENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
104-107 ºC | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.